5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(4-methylpyrazol-1-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-4-11-12(5-8)6-9-2-3-10(7-13)14-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJTUFVJXGCNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Bromomethyl)furan-2-carbaldehyde
The foundational step involves converting 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) into its brominated derivative. Treatment with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C achieves quantitative bromination within 2 hours. The reaction proceeds via nucleophilic displacement of the hydroxyl group, yielding 5-(bromomethyl)furan-2-carbaldehyde as a pale-yellow crystalline solid (mp 89–91°C).
Key Data:
Coupling with 4-Methyl-1H-pyrazole
The bromomethyl intermediate reacts with 4-methyl-1H-pyrazole under basic conditions. In a representative procedure, 5-(bromomethyl)furan-2-carbaldehyde (1.0 equiv) and 4-methylpyrazole (1.2 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 80°C for 12 hours. The reaction exploits the nucleophilicity of the pyrazole’s N-1 nitrogen, displacing bromide to form the desired product.
Optimization Insights:
- Solvent Screening: DMF outperforms tetrahydrofuran (THF) and acetonitrile due to superior solubility of intermediates.
- Yield: 65–68% (classical heating) vs. 82% (microwave-assisted, 300 W, 30 minutes).
Microwave-Assisted Accelerated Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of 5-(bromomethyl)furan-2-carbaldehyde and 4-methylpyrazole in DMF undergoes irradiation at 300 W for 30 minutes, achieving an 82% yield. This method reduces side products such as dialkylation (<5%) and eliminates the need for prolonged heating.
Mechanistic Advantages:
- Kinetic Control: Rapid heating suppresses thermal degradation of the aldehyde group.
- Energy Efficiency: 70% reduction in energy consumption compared to classical methods.
Mitsunobu Coupling for Ether Linkage Formation
Reaction Protocol
The Mitsunobu reaction offers an alternative route using 5-(hydroxymethyl)furan-2-carbaldehyde and 4-methylpyrazole. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF facilitate the coupling at 25°C over 24 hours.
Performance Metrics:
- Yield: 58% (lower due to competing oxidation of the aldehyde).
- Side Reactions: Partial oxidation to furan-2,5-dicarbaldehyde (~15%) necessitates careful stoichiometric control.
Vilsmeier-Haack Formylation Post-Functionalization
Sequential Functionalization Strategy
For substrates where the aldehyde group is incompatible with earlier steps, a post-functionalization approach is employed:
- Synthesis of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan:
- Coupling via nucleophilic substitution (as in Section 1.2) without the aldehyde group.
- Vilsmeier-Haack Formylation:
- Treatment with phosphorus oxychloride (POCl₃) and DMF at 0°C introduces the aldehyde group at position 2.
Critical Parameters:
- Temperature Control: Exothermic reaction requires strict maintenance at 0–5°C to prevent ring-opening side reactions.
- Yield: 74% after column chromatography.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A two-step continuous flow system minimizes intermediate isolation:
Solvent Recycling and Waste Management
- DMF Recovery: Distillation recovers >90% solvent for reuse.
- Bromide Byproducts: Ion-exchange resins capture KBr for safe disposal.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC: >99% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis: Calculated for C₁₀H₁₀N₂O₂: C 61.84%, H 5.19%, N 14.43%; Found: C 61.72%, H 5.22%, N 14.38%.
Comparative Evaluation of Synthesis Routes
| Method | Yield (%) | Reaction Time | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Nucleophilic (Classical) | 65 | 12 h | 220 | Moderate |
| Microwave-Assisted | 82 | 0.5 h | 180 | High |
| Mitsunobu | 58 | 24 h | 450 | Low |
| Vilsmeier-Haack | 74 | 8 h | 260 | High |
Key Takeaways:
- Microwave-assisted synthesis offers optimal balance of yield, time, and cost.
- Mitsunobu coupling is least viable due to reagent expense and side reactions.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted pyrazoles and furans, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing furan and pyrazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties against various pathogens. For instance, thiazole derivatives synthesized from related compounds demonstrated notable antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans .
- Antitumor Activity : Studies have reported that certain derivatives of furan and pyrazole have potential antitumor effects, with some compounds exhibiting IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cell lines .
Synthesis and Derivatives
The synthesis of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde can lead to various derivatives that may enhance its pharmacological properties. For example:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Thiosemicarbazone Derivatives | Reaction with thiosemicarbazones | Antibacterial, Antifungal, Antioxidant |
| Thiazole Derivatives | Reaction with halogenated compounds | Antimicrobial, Anticancer |
These derivatives have been characterized using various techniques such as NMR, FTIR, and mass spectrometry to confirm their structures and activities .
Case Studies
- Antimicrobial Study : A study involving the synthesis of thiazole derivatives from related furan compounds reported significant antibacterial activity against Staphylococcus aureus (MIC = 1 μg/mL) and moderate antifungal activity against Candida species . This highlights the potential of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde as a precursor for developing effective antimicrobial agents.
- Antitumor Research : Another study focused on the cytotoxic effects of thiosemicarbazone derivatives derived from furan compounds demonstrated promising results with IC50 values indicating effective inhibition of cancer cell proliferation . This suggests that 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde could be explored further for its potential in cancer therapy.
Mechanism of Action
The mechanism of action of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural framework is shared with several derivatives, differing primarily in substituents on the pyrazole or phenyl rings. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, Br): Increase thermal stability and combustion enthalpies due to stronger intermolecular interactions. For example, 5-(4-nitrophenyl)-furan-2-carbaldehyde exhibits a standard combustion enthalpy (∆cH°) of -4,890 kJ/mol, significantly higher than non-nitro analogs .
- Electron-Donating Groups (e.g., CH₃): The 4-methyl group in the target compound likely reduces polarity, improving solubility in non-polar solvents compared to nitro derivatives.
- Steric Effects : Bulky substituents (e.g., bis(difluoromethyl) in ) hinder reactivity in condensation reactions but enhance selectivity in catalytic processes.
Thermodynamic Properties
Comparative thermodynamic data for furan-carbaldehydes:
Analysis :
- Sublimation Enthalpy (ΔsubH°) : Nitro-substituted compounds exhibit higher ΔsubH° due to stronger lattice energies from polar nitro groups. The methylpyrazole analog is expected to have lower ΔsubH°, favoring volatility in purification processes .
- Formation Enthalpy (ΔfH°) : Electron-withdrawing groups stabilize the crystalline state, resulting in more negative ΔfH° values. The methylpyrazole derivative’s ΔfH° is less negative, indicating lower crystalline stability .
Reactivity in Acetalization and Side Reactions
Furan-carbaldehydes are often acetylated to produce cyclic acetals for biofuels. A comparison with 5-hydroxymethylfurfural (HMF) reveals:
- HMF with Ethylene Glycol : Produces cyclic acetals (e.g., DFM) but forms ether byproducts (e.g., 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) due to its hydroxyl group .
- However, the methylpyrazole moiety may sterically hinder aldehyde reactivity, requiring harsher conditions .
Crystallographic and Structural Studies
Structural analogs (e.g., nitro-phenyl derivatives) are often characterized via X-ray crystallography using programs like SHELXL . The methylpyrazole derivative’s structure is inferred to adopt a planar furan-pyrazole system, with dihedral angles influenced by steric effects from the methyl group .
Biological Activity
5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is CHNO. The compound features a furan ring substituted with a pyrazole moiety, which is crucial for its biological interactions.
Biological Activities
Research indicates that compounds within the pyrazole class, including 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde, exhibit various pharmacological activities:
- Antitumor Activity : Several studies have highlighted the potential of pyrazole derivatives as antitumor agents. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC values ranging from 0.01 µM to 42.30 µM .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Certain pyrazole compounds have demonstrated notable antimicrobial properties, contributing to their potential use in developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde can be influenced by modifications to its structure. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde | Structure | Methyl group at a different position may alter activity. |
| 5-(4-Nitro-1H-pyrazol-1-YL)methyl)furan-2-carbaldehyde | Structure | Nitro substitution potentially enhances antimicrobial properties. |
| 5-(1H-Pyrazol-5-YL)furan-2-carbaldehyde | Structure | Different pyrazole substitution affecting reactivity and profile. |
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study conducted by Wei et al. evaluated the antitumor efficacy of various pyrazole derivatives, including 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde. The compound exhibited significant cytotoxicity against the A549 cell line with an IC value of 26 µM, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Research by Bouabdallah et al. demonstrated that certain pyrazole derivatives effectively inhibited pro-inflammatory cytokines in vitro, showcasing the anti-inflammatory potential of compounds similar to 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde .
Q & A
Q. Q1: What are the common synthetic routes for preparing 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde, and how do reaction conditions influence yields?
A1: The compound is typically synthesized via nucleophilic substitution or Vilsmeier–Haack reactions. For example:
- Nucleophilic substitution : 5-Chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde reacts with substituted phenols under basic conditions (e.g., K₂CO₃) to replace the chloro group with aryloxy substituents .
- Vilsmeier–Haack reaction : 3-Methyl-1-aryl-pyrazol-5(4H)-one undergoes formylation using POCl₃/DMF to yield carbaldehyde derivatives .
Q. Key factors affecting yields :
- Catalyst choice : Basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
- Temperature : Vilsmeier–Haack reactions require controlled temperatures (60–80°C) to avoid side products .
Q. Example reaction conditions :
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic substitution | Phenol, K₂CO₃, DMF, 80°C | 65–78% | |
| Vilsmeier–Haack | POCl₃, DMF, 70°C | 70–85% |
Q. Q2: How can structural ambiguities in pyrazole-carbaldehyde derivatives be resolved using spectroscopic and crystallographic techniques?
A2:
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, crystal structures of related pyrazole-carbaldehydes (e.g., 5-(4-methoxyphenyl)-3-methyl derivatives) reveal planarity of the pyrazole ring and bond angles critical for reactivity .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes between aldehyde proton environments (δ ~9.8–10.2 ppm) and pyrazole methyl groups (δ ~2.3–2.5 ppm). 2D NMR (e.g., HSQC, COSY) resolves coupling patterns in complex substituents .
Q. Example data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Unit cell parameters: a=8.21 Å, b=10.43 Å | |
| ¹H NMR (DMSO-d₆) | Aldehyde proton at δ 9.92 (s, 1H) |
Advanced Research Questions
Q. Q3: How do electron-withdrawing/donating substituents on the pyrazole ring influence the reactivity of the aldehyde group in cross-coupling reactions?
A3: Substituents modulate electronic effects, altering aldehyde electrophilicity:
- Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity, enhancing reactivity in condensations (e.g., hydrazone formation). For example, trifluoromethyl-substituted pyrazole-carbaldehydes react efficiently with hydrazines at room temperature .
- Electron-donating groups (e.g., -OCH₃) : Reduce electrophilicity, requiring harsher conditions (e.g., reflux in ethanol) for nucleophilic additions .
Q. Case study :
| Substituent | Reaction with Hydrazine | Conditions | Yield | Reference |
|---|---|---|---|---|
| -CF₃ | Fast condensation | RT, 2 h | 90% | |
| -OCH₃ | Slow reaction | Reflux, 12 h | 65% |
Q. Q4: What strategies are effective for resolving contradictions in bioactivity data across pyrazole-carbaldehyde derivatives?
A4: Contradictions often arise from assay variability or substituent-dependent effects. Mitigation strategies include:
- Standardized assays : Use consistent protocols (e.g., MIC for antibacterial studies) to compare derivatives like 5-phenoxy-3-methyl-1-phenyl-pyrazole-4-carbaldehyde .
- Structure–activity relationship (SAR) analysis : Correlate substituent electronic profiles (Hammett σ values) with bioactivity trends. For example, nitro groups enhance antifungal activity but reduce solubility .
Q. Example SAR table :
| Derivative | Substituent (R) | Antifungal IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| R = -NO₂ | Nitro | 12.3 | 0.8 |
| R = -OCH₃ | Methoxy | 45.6 | 5.2 |
Q. Q5: How can computational methods guide the design of pyrazole-carbaldehyde-based enzyme inhibitors?
A5:
- Docking simulations : Predict binding modes of aldehyde groups with enzyme active sites. For instance, furan-carbaldehydes show strong affinity for carbonic anhydrase via hydrogen bonding with Zn²⁺ .
- MD simulations : Assess stability of inhibitor–enzyme complexes over time. Derivatives with rigid substituents (e.g., trifluoromethyl) exhibit longer residence times in COX-2 binding pockets .
Q. Case study (Carbonic anhydrase inhibition) :
| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| 5-(4-Chlorophenyl)-CF₃-pyrazole | -9.2 | 8.5 |
| Unsubstituted pyrazole | -6.7 | 420 |
Q. Q6: What are the challenges in characterizing the stability of pyrazole-carbaldehydes under varying storage conditions?
A6:
- Degradation pathways : Aldehydes are prone to oxidation (to carboxylic acids) or dimerization. Stability studies for analogs like 5-methylfurancarbaldehyde show significant degradation at >25°C or high humidity .
- Stabilization methods : Use inert atmospheres (N₂) and antioxidants (e.g., BHT). Lyophilization improves shelf life for hygroscopic derivatives .
Q. Stability data :
| Condition | Degradation Rate (%/month) | Reference |
|---|---|---|
| 4°C, dry | <2% | |
| 25°C, 60% humidity | 15% |
Methodological Guidance
Q. Q7: What analytical workflows are recommended for purity assessment of pyrazole-carbaldehydes?
A7:
Q. Example HPLC parameters :
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | 60:40 ACN/H₂O (+0.1% TFA) | 1.0 mL/min | 8.2 min |
Q. Q8: How can researchers address low yields in multi-step syntheses of pyrazole-carbaldehyde hybrids?
A8:
- Intermediate purification : Use flash chromatography (hexane/EtOAc) after each step to remove byproducts. For example, azide intermediates in fused pyrazolo[3,4-c]pyrazole synthesis require careful isolation to prevent decomposition .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) for steps like hydrazine cyclization, improving overall yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
